
1-Propionyl-4-piperidinamine hydrochloride
説明
1-Propionyl-4-piperidinamine hydrochloride, also known as 4-ANPP, is a chemical compound that has gained significant attention in the scientific community due to its various applications in the field of research. It is a synthetic intermediate that is commonly used in the production of pharmaceuticals, including fentanyl, a potent synthetic opioid.
科学的研究の応用
Piperidine Derivatives in Pharmacology
Piperidine derivatives are integral to the development of various pharmacological agents due to their structural diversity and biological activity. These compounds serve as core structures for the synthesis of medications targeting a wide range of diseases, including neurological disorders, cancer, and infections. The exploration of piperidine and its derivatives has led to the discovery of potent molecules with significant anticonvulsant, antiepileptic, analgesic, and antimicrobial activities.
Anticonvulsant and Antiepileptic Potential
Piperine and its derivatives, distinguished by their anticonvulsant properties, have shown efficacy against convulsions induced by both physical and chemical stimuli. Notably, derivatives such as antiepilepsirine have been utilized as antiepileptic drugs, especially in China, where they have been widely adopted for treating various types of epilepsy due to their potent activity and selectivity towards the condition. These findings suggest that piperidine derivatives could represent a new class of antiepileptic drugs, offering a novel mechanism of action compared to traditional medications (Pei, 1983).
Therapeutic Applications in Neurology
The therapeutic potential of piperidine derivatives extends to the management of muscle spasticity and pain syndromes, including myofascial pain, lower back pain, and trigeminal neuralgia. Tizanidine hydrochloride, an α2-adrenergic receptor agonist and a piperidine derivative, has been widely used for the treatment of spasticity caused by multiple sclerosis, acquired brain injury, or spinal cord injury. Its clinical efficacy in managing pain syndromes further highlights the versatility of piperidine derivatives in therapeutic applications (Malanga, Reiter, & Garay, 2008).
Anti-Mycobacterial Activity
Piperazine and its analogs have demonstrated significant anti-mycobacterial activity, showing potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the role of piperidine derivatives in addressing the pressing need for new anti-TB molecules capable of combating resistance to existing treatments. The structure-activity relationship (SAR) analysis of these compounds provides valuable insights for medicinal chemists aiming to develop safer, more effective anti-mycobacterial agents (Girase et al., 2020).
特性
IUPAC Name |
1-(4-aminopiperidin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-8(11)10-5-3-7(9)4-6-10;/h7H,2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEGZIPFBZHTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amine hydrochloride](/img/structure/B3086331.png)
![4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride](/img/structure/B3086336.png)

amine hydrochloride](/img/structure/B3086347.png)
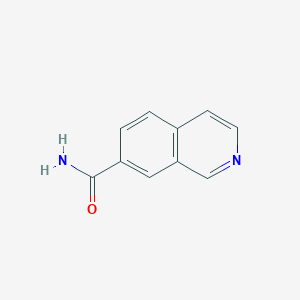
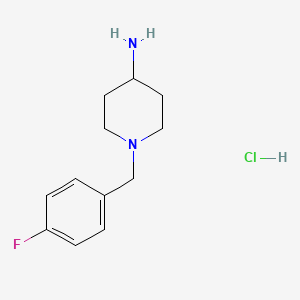
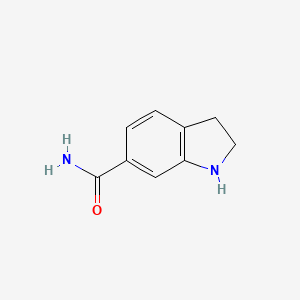
![(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B3086385.png)
amine hydrochloride](/img/structure/B3086387.png)
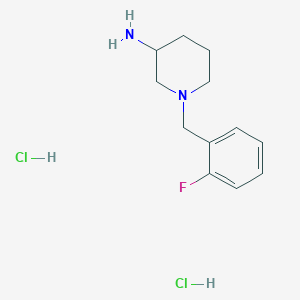
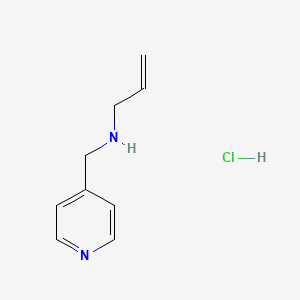
![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B3086418.png)
